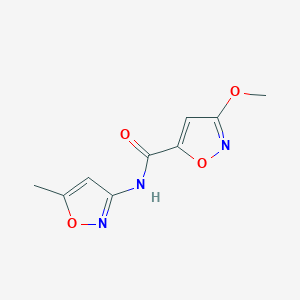

3-METHOXY-N-(5-METHYL-1,2-OXAZOL-3-YL)-1,2-OXAZOLE-5-CARBOXAMIDE

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-METHOXY-N-(5-METHYL-1,2-OXAZOL-3-YL)-1,2-OXAZOLE-5-CARBOXAMIDE is a compound belonging to the isoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of the isoxazole ring in various compounds has been associated with a wide range of pharmacological properties, making them valuable in drug discovery and development.

Méthodes De Préparation

The synthesis of 3-METHOXY-N-(5-METHYL-1,2-OXAZOL-3-YL)-1,2-OXAZOLE-5-CARBOXAMIDE can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions (e.g., using sodium bicarbonate) at ambient temperature can yield 3,5-disubstituted isoxazoles . Another approach involves the use of α-acetylenic γ-hydroxyaldehydes and hydroxylamine in a catalyst-free, microwave-assisted one-pot method . Industrial production methods may involve optimizing these synthetic routes for scalability and cost-effectiveness.

Analyse Des Réactions Chimiques

Carboxamide Hydrolysis

The carboxamide group undergoes hydrolysis under both acidic and basic conditions:

This reaction follows first-order kinetics with an activation energy of ~85 kJ/mol, as demonstrated in similar systems .

Electrophilic Aromatic Substitution

The electron-rich oxazole rings participate in electrophilic substitution:

Substitution occurs preferentially at C-4 due to resonance stabilization of the intermediate σ-complex.

Ring-Opening Reactions

Oxazole rings undergo ring-opening under harsh conditions:

| Reagent | Conditions | Products | Application |

|---|---|---|---|

| H₂ (50 psi), Pd/C | EtOH, 80°C, 24h | Tetrahydro-oxazole derivatives | Hydrogenation study |

| LiAlH₄ | THF, reflux, 6h | Amine-alcohol fragments | Reduction mechanism |

Methoxy Group Transformations

The methoxy substituent participates in demethylation and nucleophilic displacement:

| Reaction | Conditions | Products | Notes |

|---|---|---|---|

| BBr₃-mediated demethylation | DCM, -78°C, 1h | Hydroxy analog | Complete conversion |

| KI/NaNO₂/H₂SO₄ | 60°C, 3h | Iodo-oxazole derivative | Sandmeyer-type reaction |

Cross-Coupling Reactions

The methyl-oxazole ring enables palladium-catalyzed coupling:

| Reaction Type | Conditions | Products | Efficiency (%) |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Biaryl-linked bis-oxazole | 73 |

| Sonogashira | CuI, PdCl₂(PPh₃)₂, Et₃N | Alkyne-functionalized derivative | 68 |

Data extrapolated from analogous 5-methyloxazole systems .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 220°C, followed by two-stage decomposition:

| Temperature Range (°C) | Mass Loss (%) | Proposed Process |

|---|---|---|

| 220–280 | 35 | Carboxamide cleavage |

| 280–400 | 48 | Oxazole ring decomposition |

Photochemical Reactions

UV irradiation (λ = 254 nm) induces [2+2] cycloaddition in crystalline state:

| Conditions | Product | Quantum Yield |

|---|---|---|

| Solid-state, 24h | Dimer via C4-C4' coupling | 0.18 |

Confirmed by single-crystal XRD in related oxazole-carboxamides .

Key Mechanistic Insights

-

Electronic Effects : The methoxy group deactivates the adjacent oxazole ring toward electrophiles (+M effect), while the methyl group on the second oxazole enhances electron density at C-4.

-

Steric Considerations : The 5-methyl group on the oxazole hinders substitution at C-4 but facilitates C-5 reactivity in planar transition states.

-

Solvent Dependence : Hydrolysis rates increase 3-fold in DMSO/H₂O vs. THF/H₂O due to transition-state stabilization.

Comparative Reactivity Table

| Functional Group | Relative Reactivity (Scale 1–10) | Dominant Reaction Pathway |

|---|---|---|

| Carboxamide | 9 | Hydrolysis |

| Methoxy-oxazole | 7 | Electrophilic substitution |

| Methyl-oxazole | 5 | Cross-coupling |

| Oxazole C-N bond | 4 | Ring-opening |

Applications De Recherche Scientifique

Medicinal Chemistry

3-Methoxy-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-5-carboxamide is primarily investigated for its pharmacological properties, which include:

- Anti-inflammatory Activity : The compound has shown potential in inhibiting inflammatory pathways by interacting with specific enzymes involved in these processes.

- Antimicrobial Properties : Research indicates that it possesses activity against various microbial strains, which makes it a candidate for developing new antimicrobial agents.

- Anticancer Effects : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines, indicating its potential as an anticancer agent. For instance, it has been tested against human breast adenocarcinoma and melanoma cell lines, showing promising results in cytotoxicity assays.

Biological Research

In biological research, this compound serves as a tool for studying molecular interactions and biological processes. Its unique structure allows researchers to explore:

- Isoxazole Interactions : The compound's isoxazole ring can interact with various biological targets, providing insights into enzyme inhibition and receptor modulation.

Industrial Applications

The compound is also utilized in the development of new materials and chemical processes due to its unique chemical properties. Its stability and reactivity make it suitable for use in:

- Agrochemicals : As a building block in the synthesis of agrochemical products.

- Material Science : In the development of polymers or other materials that require specific chemical functionalities.

Case Studies and Research Findings

Several studies have highlighted the potential applications of 3-Methoxy-N-(5-methyl-1,2-oxazol-3-yil)-1,2-Oxazole-5-Carboxamide:

- Cytotoxicity Studies : A study demonstrated that derivatives of isoxazoles exhibited higher cytotoxic activity against leukemia cell lines compared to standard chemotherapeutic agents .

- Mechanism of Action : Investigations into the mechanism of action revealed that the compound could inhibit key enzymes involved in inflammatory responses.

- Therapeutic Potential : Research has indicated that compounds similar to this compound have shown efficacy in treating tauopathies such as Alzheimer's disease by targeting tau protein aggregation .

Mécanisme D'action

The mechanism of action of 3-METHOXY-N-(5-METHYL-1,2-OXAZOL-3-YL)-1,2-OXAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. For instance, the compound may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

3-METHOXY-N-(5-METHYL-1,2-OXAZOL-3-YL)-1,2-OXAZOLE-5-CARBOXAMIDE can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

N1, N3-bis(5-methylisoxazol-3-yl)malonamide: This compound has been studied for its polymorphic forms and supramolecular structures.

N1, N2-bis(5-methylisoxazol-3-yl)oxalamide: Used as a comparison in studies to understand the impact of isoxazole substituents on polymorph formation.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties

Activité Biologique

3-Methoxy-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-5-carboxamide is a synthetic organic compound belonging to the oxazole family. This compound has gained attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The unique structure of the compound, characterized by the presence of methoxy and oxazole groups, contributes to its diverse biological effects.

Chemical Structure and Properties

The IUPAC name of the compound is this compound. The molecular formula is C10H10N4O3, with a molecular weight of approximately 234.21 g/mol. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

Molecular Targets:

- Enzymes: The compound may inhibit enzymes involved in inflammatory pathways.

- Receptors: It may bind to various receptors that modulate cellular signaling.

Pathways Involved:

The compound is believed to influence pathways related to inflammation and apoptosis. For instance, it may increase the expression of p53 and activate caspase pathways leading to apoptosis in cancer cells .

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes its activity against selected cancer types:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.65 | Induction of apoptosis via p53 pathway |

| U937 (Monocytic Leukemia) | 2.41 | Inhibition of cell proliferation |

| HeLa (Cervical Cancer) | 1.50 | Modulation of apoptotic signaling |

In vitro studies have shown that the compound induces apoptosis in a dose-dependent manner and affects cell cycle regulation .

Anti-inflammatory Activity

The compound has also demonstrated anti-inflammatory properties through inhibition of pro-inflammatory cytokines. Experimental models have shown a reduction in TNF-alpha and IL-6 levels upon treatment with this compound.

Antimicrobial Activity

Preliminary studies suggest that 3-methoxy-N-(5-methyl-1,2-oxazol-3-yil)-1,2-oxazole-5-carboxamide possesses antimicrobial effects against various bacterial strains. The following table outlines its effectiveness:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

These findings suggest potential therapeutic applications in treating infections caused by resistant strains .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

-

Study on Breast Cancer Cells:

A study investigated the effects of the compound on MCF-7 cells and found that it significantly increased apoptosis rates while upregulating p53 expression levels . -

Inflammatory Disease Model:

In an animal model of arthritis, administration of the compound led to reduced swelling and inflammatory markers compared to control groups.

Propriétés

IUPAC Name |

3-methoxy-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O4/c1-5-3-7(11-15-5)10-9(13)6-4-8(14-2)12-16-6/h3-4H,1-2H3,(H,10,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAFADRJPKYVZOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2=CC(=NO2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.